4-Chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5ClF4O It is a derivative of benzene, where the benzene ring is substituted with chloro, fluoro, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol in the presence of a catalyst such as aluminum chloride. This reaction yields 2,4-dinitrochlorobenzene trifluoroethanol ether, which can then be further reacted with methanesulfonyl chloride to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as a solvent and catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene include:
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 4-Chloro-2-fluorotoluene
- Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl) .
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents along with the trifluoroethoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-chloro-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSLOYKSBMCFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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